REACTION_CXSMILES
|
[C:1]1([C:7]2([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][CH2:15][NH:16][C:17](=[O:22])[CH2:18][C:19]([CH3:21])=O)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:29]/[C:30](/[CH3:36])=[CH:31]\[C:32]([O:34][CH3:35])=[O:33].[N+:37]([C:40]1[CH:47]=[CH:46][C:43]([CH:44]=O)=[CH:42][CH:41]=1)([O-:39])=[O:38]>C(O)(C)C>[CH3:35][O:34][C:32]([C:31]1[CH:44]([C:43]2[CH:46]=[CH:47][C:40]([N+:37]([O-:39])=[O:38])=[CH:41][CH:42]=2)[C:18]([C:17]([NH:16][CH2:15][CH2:14][CH2:13][N:10]2[CH2:9][CH2:8][C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)([C:23]3[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=3)[CH2:12][CH2:11]2)=[O:22])=[C:19]([CH3:21])[NH:29][C:30]=1[CH3:36])=[O:33]
|
Name
|
acetoacetic acid N-[3-(4,4-diphenylpiperidin-1-yl)propyl]amide
|
Quantity
|
365 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(CCN(CC1)CCCNC(CC(=O)C)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
138 mg
|
Type
|
reactant
|
Smiles
|
N\C(=C/C(=O)OC)\C
|
Name
|
|
Quantity
|
181 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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ADDITION
|
Details
|
the residue was diluted with CH2Cl2
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (SiO2, EtOAc, followed by EtOAc-MeOH, 19:1 and 9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C(C(=C(NC1C)C)C(=O)NCCCN1CCC(CC1)(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 147.8 mg | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 25.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |